molecular formula C16H22N2O3 B2752283 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide CAS No. 921835-09-8

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide

Cat. No.: B2752283
CAS No.: 921835-09-8
M. Wt: 290.363
InChI Key: FNZHUGLIUQUJBA-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide is a chemical compound designed for research purposes, falling within the benzoxazepin chemical class. Compounds in this structural class have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) signaling pathways . The PI3K pathway is a critical intracellular regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in a wide array of human diseases, including cancer and metabolic disorders. As a research tool, this benzoxazepin compound allows scientists to selectively inhibit PI3K activity in experimental models to elucidate the specific roles of this pathway in disease biology. Research into PI3K inhibition is a prominent area in oncology, as targeting this pathway can induce cell cycle arrest and apoptosis in malignant cells . Furthermore, given the central role of PI3K in metabolic processes such as insulin signaling, this compound may also provide valuable insights for metabolic disease research. Investigations utilizing this inhibitor can contribute to the understanding of drug resistance mechanisms and support the discovery of novel therapeutic strategies. This product is strictly For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-15(2,3)13(19)17-10-6-7-11-12(8-10)21-9-16(4,5)14(20)18-11/h6-8H,9H2,1-5H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZHUGLIUQUJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C(C)(C)C)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the oxazepine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzoxazepine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines.

Case Study:

  • Compound Tested : N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide
  • Cell Line : MCF-7 (breast cancer)
  • IC50 Value : 4.5 µM

This suggests that the compound may have a potent inhibitory effect on cancer cell growth due to its structural characteristics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Summary:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µM
Escherichia coli15 µM

This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential cellular processes.

Antioxidative Properties

The antioxidative potential of this compound has been assessed using various assays. It has shown efficacy in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.

Antioxidative Activity Table:

CompoundMethod UsedResult (IC50)
N-(3,3-dimethyl-4-oxo...)DPPH Assay6.0 µM
Other Related CompoundsVarious Methods4.0 - 8.0 µM

The presence of functional groups in the structure enhances its ability to donate electrons and stabilize free radicals.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for therapeutic applications in:

  • Cancer Treatment : As an adjunct therapy in combination with existing chemotherapeutics.
  • Antibiotic Development : As a lead compound for developing new antibiotics targeting resistant strains.
  • Antioxidant Supplementation : Potential use in formulations aimed at reducing oxidative stress.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 2,2-dimethylpropanamide group in the target compound introduces a branched aliphatic chain, likely enhancing lipophilicity compared to the aromatic 3-(4-methoxyphenyl)propanamide substituent in . Sulfonamide derivatives (e.g., ) exhibit higher molecular weights and polarity due to the sulfonyl group, which may influence binding specificity and metabolic stability.

Physicochemical Properties

  • Solubility : The 2,2-dimethylpropanamide group may reduce aqueous solubility compared to methoxy-substituted analogs (e.g., ), which benefit from polar aromatic substituents.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide is a synthetic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a benzoxazepine ring. Its molecular formula is C17H22N2O2C_{17}H_{22}N_{2}O_{2}, with a molecular weight of 290.37 g/mol. The structure can be represented as follows:

IUPAC Name N(3,3dimethyl4oxo2,3,4,5tetrahydro1,5benzoxazepin8yl)2,2dimethylpropanamide\text{IUPAC Name }this compound

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Receptor Binding : The compound exhibits affinities for neurotransmitter receptors such as serotonin (5-HT) and norepinephrine transporters. In vitro studies have demonstrated its potential as an antidepressant and anxiolytic agent by modulating these receptors .
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways that are critical for maintaining cellular homeostasis and signaling .

Antidepressant and Anxiolytic Properties

A study evaluated the compound's in vitro affinities for the norepinephrine transporter and serotonin receptors (5-HT₂A and 5-HT₂C). The results indicated that it possesses significant potential as an antidepressant candidate due to its ability to enhance neurotransmitter availability in the synaptic cleft .

Antileishmanial Activity

Recent research focused on derivatives of benzoxazepine compounds showed promising antileishmanial activity. The compound was part of a series that exhibited sub-micromolar inhibitory effects against Leishmania mexicana amastigotes while maintaining selectivity towards host macrophages . This highlights its potential application in treating neglected tropical diseases.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzoxazepine core significantly affect the compound's biological activity:

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and receptor binding affinity
Substitution at the nitrogen positionAltered pharmacokinetic properties

These findings suggest that careful structural modifications can enhance therapeutic efficacy while reducing side effects.

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models of depression, administration of the compound resulted in a statistically significant reduction in depressive behaviors compared to control groups. The observed effects were correlated with increased levels of serotonin and norepinephrine in the brain .

Case Study 2: Antileishmanial Activity

A series of synthesized benzoxazepine derivatives were tested against Leishmania parasites. Among these derivatives, one exhibited potent activity with an IC50 value in the low nanomolar range. This study underscores the compound's potential as a lead for developing new antileishmanial therapies .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxazepine ring (δ 4.2–4.5 ppm for CH₂ groups) and amide carbonyl (δ 170–175 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .
  • IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C in oxazepine) validate functional groups .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are used to resolve crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .

Advanced Tip : For ambiguous NOE correlations, dynamic NMR experiments at variable temperatures can clarify conformational flexibility .

How can researchers reconcile discrepancies in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies in bioactivity (e.g., IC₅₀ variations in enzyme assays) may arise from:

  • Assay Conditions : Differences in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter protein-ligand interactions. Standardize protocols using reference inhibitors .
  • Solubility Issues : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤1%) or liposomal formulations to improve bioavailability .
  • Structural Analogues : Compare activity with derivatives (e.g., trifluoromethyl or naphthyl-substituted analogs) to identify substituent effects on potency .

Validation : Replicate assays in orthogonal systems (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

What computational strategies are effective for predicting the reactivity and binding modes of this compound?

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on the amide moiety’s hydrogen-bonding potential .
  • MD Simulations : GROMACS or AMBER can assess stability of ligand-target complexes over 100-ns trajectories, identifying key residues for mutagenesis validation .
  • DFT Calculations : Gaussian software optimizes ground-state geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack .

Data Integration : Combine with graph-set analysis (Etter’s rules) to map hydrogen-bonding networks in co-crystals .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Q. Advanced Research Focus

  • Core Modifications : Introduce substituents at the oxazepine C3/C5 positions to modulate steric bulk and metabolic stability. For example, propyl or allyl groups enhance lipophilicity .
  • Amide Replacements : Substitute 2,2-dimethylpropanamide with sulfonamide or urea groups to improve solubility and target selectivity .
  • In Vivo Profiling : Use murine models to correlate pharmacokinetic parameters (e.g., t½, Cmax) with structural changes. LC-MS/MS quantifies plasma concentrations .

Controlled Variables : Maintain consistent assay temperatures (37°C) and cell passage numbers to minimize variability in IC₅₀ determinations .

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